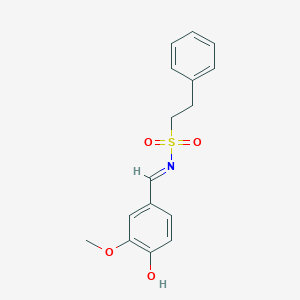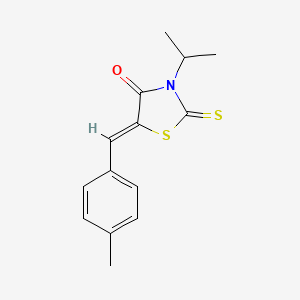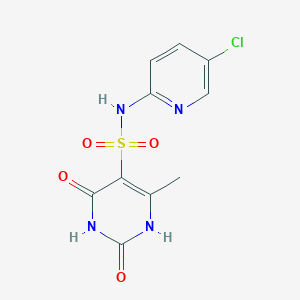
N-(4-hydroxy-3-methoxybenzylidene)-2-phenylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-3-methoxybenzylidene)-2-phenylethanesulfonamide, also known as HMB-PS, is a synthetic compound that has been developed for various scientific research applications. This compound has been found to have potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxy-3-methoxybenzylidene)-2-phenylethanesulfonamide is not fully understood. However, it has been suggested that this compound may act by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. This compound has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inhibit the expression of pro-inflammatory cytokines. This compound has also been found to increase the expression of anti-inflammatory cytokines and enhance the activity of antioxidant enzymes. In addition, this compound has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-hydroxy-3-methoxybenzylidene)-2-phenylethanesulfonamide in lab experiments is its potential therapeutic effects in various diseases. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-hydroxy-3-methoxybenzylidene)-2-phenylethanesulfonamide. One direction is to further investigate the mechanism of action of this compound in various diseases. Another direction is to explore the potential use of this compound in combination with other therapeutic agents for enhanced efficacy. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in humans.
Métodos De Síntesis
The synthesis of N-(4-hydroxy-3-methoxybenzylidene)-2-phenylethanesulfonamide involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-phenylethanesulfonamide in the presence of a catalyst. This reaction results in the formation of this compound as a yellow crystalline powder. The purity of the compound can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
N-(4-hydroxy-3-methoxybenzylidene)-2-phenylethanesulfonamide has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(NE)-N-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-21-16-11-14(7-8-15(16)18)12-17-22(19,20)10-9-13-5-3-2-4-6-13/h2-8,11-12,18H,9-10H2,1H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXMBEHHIXJLIX-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NS(=O)(=O)CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/S(=O)(=O)CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B6029214.png)
![ethyl 2-(benzoylamino)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6029230.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furamide](/img/structure/B6029236.png)
![6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4-pyrimidinol](/img/structure/B6029262.png)
![methyl N-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-N-methylglycinate](/img/structure/B6029267.png)

![N-(diphenylmethyl)-2-[(4-methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B6029277.png)
![1-cyclohexyl-N-[2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6029281.png)
![N-benzyl-N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6029287.png)
![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylbutyl)propanamide](/img/structure/B6029291.png)
![{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6029308.png)
![11-{[2-(2-hydroxyethoxy)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B6029315.png)
![N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6029316.png)